1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid
Overview
Description
1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H18N2O5S and a molecular weight of 278.33 g/mol . This compound features a piperidine ring substituted with a morpholine and a sulfonamide group, making it a versatile molecule in various scientific fields .
Preparation Methods
The synthesis of 1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid involves multiple steps. One common synthetic route includes the reaction of piperidine with morpholine and sulfonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid: This compound shares a similar structure but has different substituents, leading to distinct chemical and biological properties.
Amphetamines and Derivatives: These compounds contain a phenylpropan-2-amine structure and exhibit different pharmacological activities.
Properties
IUPAC Name |
1-morpholin-4-ylsulfonylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c13-10(14)9-1-3-11(4-2-9)18(15,16)12-5-7-17-8-6-12/h9H,1-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXOWZOKHYBFFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390527 | |
Record name | 1-(morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897766-44-8 | |
Record name | 1-(morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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